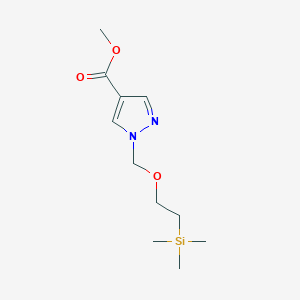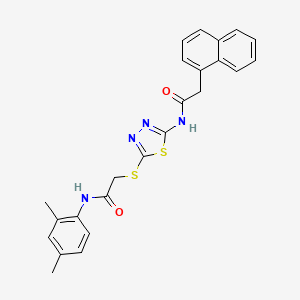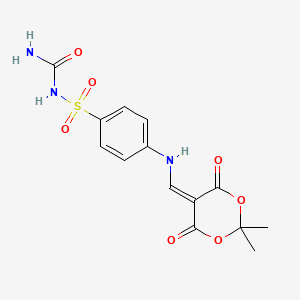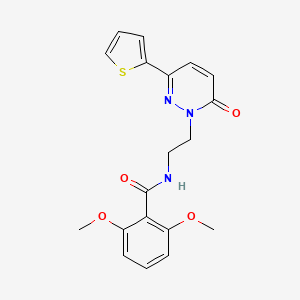![molecular formula C21H23BrN2O3 B2572027 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921567-07-9](/img/structure/B2572027.png)
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural features. It has a benzamide group (a benzene ring attached to an amide group), which is a common feature in many pharmaceuticals. The bromine atom attached to the benzene ring can make the compound more reactive. The compound also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the tetrahydrobenzo[b][1,4]oxazepin ring and the benzamide group. These groups can engage in various non-covalent interactions like hydrogen bonding and pi-stacking .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The bromine atom might make the benzene ring more susceptible to electrophilic aromatic substitution. The amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, shape, functional groups, and charge distribution would all play a role .科学的研究の応用
Synthesis and Structural Analysis
Novel Schiff Bases Synthesis : A study detailed the synthesis and antibacterial evaluation of novel Schiff bases derived from 2-aminobenzothiazole nucleus, demonstrating the potential antibacterial activity of similar compounds against various bacteria strains (Palkar et al., 2017). This highlights the significance of synthesizing and studying such compounds for potential antibacterial applications.
Photophysical Properties and Synthesis of Oxazapolyheterocycles : Another research discussed the synthesis and photophysical properties of a novel oxazapolyheterocycle, indicating the potential for applications in materials science due to its strong blue emission properties (Petrovskii et al., 2017).
Benzimidazole Fused-1,4-Oxazepines : A study on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids showcased the integration of computational and experimental methods to explore the molecular structures, electrophilic and nucleophilic reactivity regions, and potential for nonlinear optical (NLO) properties, suggesting applications in material science and pharmaceuticals (Almansour et al., 2016).
Potential Applications
Antibacterial and Antimicrobial Activity : The synthesis of novel compounds with tested antibacterial activity suggests potential pharmaceutical applications, particularly as antibacterial agents. For example, compounds showing promise against Staphylococcus aureus and Bacillus subtilis could be foundational for developing new antibiotics.
Photodynamic Therapy for Cancer Treatment : Research on new zinc phthalocyanine compounds with high singlet oxygen quantum yield indicates potential applications in photodynamic therapy for cancer treatment. These compounds' photophysical and photochemical properties suggest they could be effective as Type II photosensitizers in treating cancer (Pişkin et al., 2020).
Synthesis of Heterocycles for Pharmaceutical Applications : The use of hydroaminoalkylation and Buchwald-Hartwig amination sequences in synthesizing benzazepine, benzoxazepine, and benzothiazepine derivatives points to methodologies for creating complex nitrogen heterocycles, which are often found in pharmaceuticals (Kaper & Doye, 2019).
将来の方向性
特性
IUPAC Name |
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWARLROJYQDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid](/img/structure/B2571946.png)
![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)
![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)

![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)
![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)


![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)
![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)
